molecular formula C17H19N5O2S2 B5013188 N-[2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylethyl]benzenesulfonamide

N-[2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylethyl]benzenesulfonamide

Cat. No.: B5013188
M. Wt: 389.5 g/mol
InChI Key: KPJHZFZGFITSAA-UHFFFAOYSA-N
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Description

N-[2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylethyl]benzenesulfonamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological and pharmaceutical applications due to their unique structural features and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazole derivatives, including N-[2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylethyl]benzenesulfonamide, can be approached through various methods. One common method involves the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction typically requires the in situ generation of hydrazoic acid, which is highly toxic and explosive. The reaction conditions often involve the use of strong Lewis acids or amine salts to activate the azide .

Industrial Production Methods: Industrial production of tetrazole derivatives can be achieved through eco-friendly approaches. These methods include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. The synthesis can be carried out with good to excellent yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-[2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylethyl]benzenesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The tetrazole ring is known for its stability and resistance to oxidation, even when strong oxidizing agents are employed .

Common Reagents and Conditions: Common reagents used in the reactions of tetrazole derivatives include sodium azide, triethyl orthoformate, and various acylating agents . The reaction conditions often involve acidic or basic media, depending on the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, acylation reactions can yield 5-phenyl-1-acyl-1,2,3,4-tetrazoles .

Mechanism of Action

Properties

IUPAC Name

N-[2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S2/c1-13-8-9-15(12-14(13)2)22-17(19-20-21-22)25-11-10-18-26(23,24)16-6-4-3-5-7-16/h3-9,12,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJHZFZGFITSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCCNS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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